molecular formula C7H11ClN2O B11719868 4-(Hydrazinylmethyl)phenol hydrochloride

4-(Hydrazinylmethyl)phenol hydrochloride

Cat. No.: B11719868
M. Wt: 174.63 g/mol
InChI Key: JOHRLHLGHBSDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydrazinylmethyl)phenol hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl. It is a derivative of phenol, where a hydrazinylmethyl group is attached to the para position of the phenol ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an acidic medium, often using hydrochloric acid, to form the hydrochloride salt of the compound. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)phenol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(Hydrazinylmethyl)phenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)phenol hydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of enzyme activities. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)phenol hydrochloride
  • 4-(Methylamino)methylphenol hydrochloride
  • 4-(Hydroxymethyl)phenol hydrochloride

Uniqueness

4-(Hydrazinylmethyl)phenol hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and binding properties. This makes it particularly useful in specific chemical and biological applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

4-(hydrazinylmethyl)phenol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-9-5-6-1-3-7(10)4-2-6;/h1-4,9-10H,5,8H2;1H

InChI Key

JOHRLHLGHBSDPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNN)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.